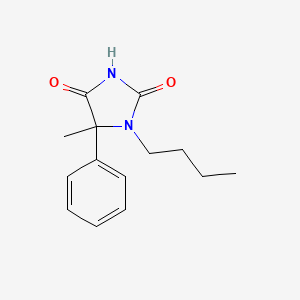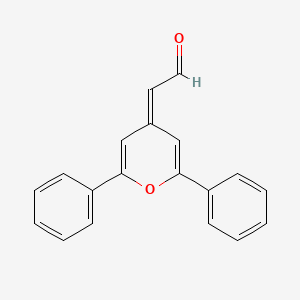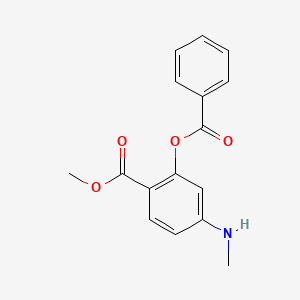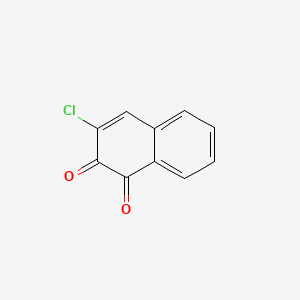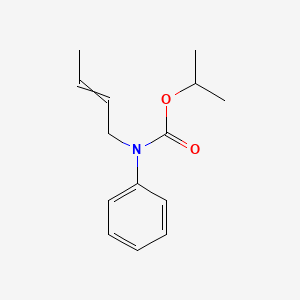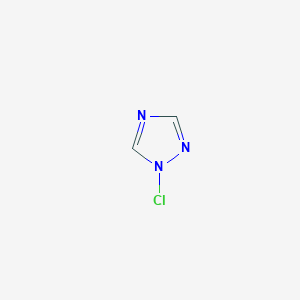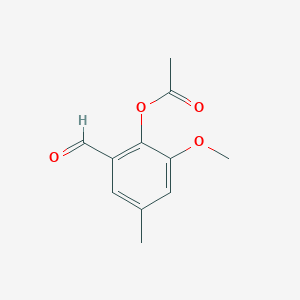
CID 78062295
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78062295” is a chemical entity registered in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062295 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of certain compounds may involve the use of organic amines, dianhydrides, and solvents, followed by stirring and reacting under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This may include the use of industrial reactors, optimized reaction conditions, and purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
CID 78062295 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions and the conditions under which they occur can be studied using techniques such as tandem mass spectrometry and quantum chemical calculations .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound may include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions, such as temperature, pressure, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the fragmentation of certain compounds can lead to the formation of decarboxylation products and other anionic fragments .
Aplicaciones Científicas De Investigación
CID 78062295 has a wide range of scientific research applications. It can be used in:
Chemistry: As a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: In studies involving biological pathways and molecular interactions.
Industry: Used in the production of materials, chemicals, and other industrial products .
Mecanismo De Acción
The mechanism of action of CID 78062295 involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies on the mechanism of action can provide insights into how the compound exerts its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 78062295 can be identified using databases such as PubChem, which provides information on structurally related compounds. These similar compounds may share certain chemical properties and biological activities .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other similar compounds
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties and the ability to undergo various reactions make it a valuable entity for further study and development.
Propiedades
Fórmula molecular |
AlV3 |
|---|---|
Peso molecular |
179.806 g/mol |
InChI |
InChI=1S/Al.3V |
Clave InChI |
HJEOIBNFZUSYBI-UHFFFAOYSA-N |
SMILES canónico |
[Al].[V].[V].[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


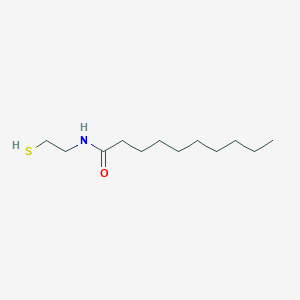
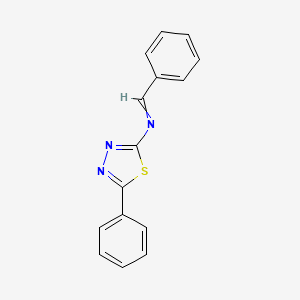
![Bicyclo[3.1.1]hept-2-ene](/img/structure/B14720306.png)
